molecular formula C6H11O7P2-3 B14668886 [3-Methylidenepentoxy(oxido)phosphoryl] phosphate CAS No. 38261-68-6

[3-Methylidenepentoxy(oxido)phosphoryl] phosphate

Cat. No.: B14668886
CAS No.: 38261-68-6
M. Wt: 257.09 g/mol
InChI Key: JTSPFAWWEYMWMA-UHFFFAOYSA-K
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Description

[3-Methylidenepentoxy(oxido)phosphoryl] phosphate is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a pentoxy group with a methylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methylidenepentoxy(oxido)phosphoryl] phosphate typically involves the reaction of a phosphoryl chloride with a pentoxy alcohol in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Solvent: Anhydrous solvents such as dichloromethane or toluene to prevent hydrolysis of the phosphoryl chloride.

    Base: A strong base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

[3-Methylidenepentoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphite or phosphonate.

    Substitution: Nucleophilic substitution reactions can replace the pentoxy group with other alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or phenoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of higher oxidation state phosphates.

    Reduction: Formation of phosphites or phosphonates.

    Substitution: Formation of substituted phosphates with different alkoxy or aryloxy groups.

Scientific Research Applications

Chemistry

In chemistry, [3-Methylidenepentoxy(oxido)phosphoryl] phosphate is used as a reagent in the synthesis of other organophosphorus compounds

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with phosphorylating enzymes makes it a valuable tool for investigating enzyme mechanisms and functions.

Medicine

In medicine, this compound is explored for its potential as a therapeutic agent. Its interactions with biological molecules such as proteins and nucleic acids suggest possible applications in drug development and disease treatment.

Industry

In industry, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3-Methylidenepentoxy(oxido)phosphoryl] phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methoxy(oxido)phosphoryl phosphate
  • Ethoxy(oxido)phosphoryl phosphate
  • Propoxy(oxido)phosphoryl phosphate

Uniqueness

Compared to similar compounds, [3-Methylidenepentoxy(oxido)phosphoryl] phosphate has a unique methylidene substituent that imparts distinct chemical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.

Conclusion

This compound is a versatile organophosphorus compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in scientific research, medicine, and industry. Further studies on its properties and applications will continue to uncover new possibilities for this intriguing compound.

Properties

CAS No.

38261-68-6

Molecular Formula

C6H11O7P2-3

Molecular Weight

257.09 g/mol

IUPAC Name

[3-methylidenepentoxy(oxido)phosphoryl] phosphate

InChI

InChI=1S/C6H14O7P2/c1-3-6(2)4-5-12-15(10,11)13-14(7,8)9/h2-5H2,1H3,(H,10,11)(H2,7,8,9)/p-3

InChI Key

JTSPFAWWEYMWMA-UHFFFAOYSA-K

Canonical SMILES

CCC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-]

Origin of Product

United States

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